molecular formula C17H19N3O6 B3288127 Cytidine, N-benzoyl-3'-O-methyl- CAS No. 85079-03-4

Cytidine, N-benzoyl-3'-O-methyl-

Cat. No.: B3288127
CAS No.: 85079-03-4
M. Wt: 361.3 g/mol
InChI Key: HBJGWSUTFFOKLJ-XKVFNRALSA-N
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Description

Cytidine, N-benzoyl-3’-O-methyl- is a modified nucleoside derivative of cytidine. This compound is of significant interest in the field of nucleic acid chemistry due to its unique structural modifications, which include the benzoylation at the N4 position and methylation at the 3’-O position. These modifications can influence the compound’s chemical properties and biological activities, making it a valuable tool for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, N-benzoyl-3’-O-methyl- typically involves multiple steps, starting from cytidine. The process includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl groups to prevent unwanted reactions.

    Benzoylation: The N4 position of the cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Methylation: The 3’-O position is methylated using methyl iodide in the presence of a base like sodium hydride.

    Deprotection: The silyl protecting groups are removed to yield the final product, Cytidine, N-benzoyl-3’-O-methyl-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cytidine, N-benzoyl-3’-O-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium hydride, methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-benzoylated or de-methylated products.

Scientific Research Applications

Cytidine, N-benzoyl-3’-O-methyl- has several scientific research applications:

    Chemistry: Used in the synthesis of modified nucleic acids for studying nucleic acid interactions and stability.

    Biology: Employed in the study of RNA modifications and their effects on gene expression and regulation.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of nucleic acid-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Cytidine, N-benzoyl-3’-O-methyl- involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The benzoyl and methyl groups can influence the compound’s binding affinity to enzymes and other proteins, thereby modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcytidine: Similar in structure but lacks the benzoyl group.

    N4-Benzoylcytidine: Similar but without the 3’-O-methyl group.

    2’-O-Methylcytidine: Similar but with methylation at the 2’-O position instead of the 3’-O position.

Uniqueness

Cytidine, N-benzoyl-3’-O-methyl- is unique due to the combination of benzoylation and methylation, which provides distinct chemical and biological properties compared to other modified cytidine derivatives. This uniqueness makes it a valuable compound for specialized research applications.

Properties

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-25-14-11(9-21)26-16(13(14)22)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24)/t11-,13-,14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGWSUTFFOKLJ-XKVFNRALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307664
Record name N-Benzoyl-3′-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85079-03-4
Record name N-Benzoyl-3′-O-methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85079-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-3′-O-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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